![molecular formula C14H20N2O2 B7633190 1-but-3-en-2-yl-3-[(2S)-1-hydroxy-3-phenylpropan-2-yl]urea](/img/structure/B7633190.png)
1-but-3-en-2-yl-3-[(2S)-1-hydroxy-3-phenylpropan-2-yl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-but-3-en-2-yl-3-[(2S)-1-hydroxy-3-phenylpropan-2-yl]urea is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a urea derivative that has been synthesized using a specific method, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
The exact mechanism of action of 1-but-3-en-2-yl-3-[(2S)-1-hydroxy-3-phenylpropan-2-yl]urea is not fully understood, but it is believed to involve the inhibition of certain enzymes or signaling pathways that are involved in cancer cell growth and proliferation. Further studies are needed to elucidate the precise mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that 1-but-3-en-2-yl-3-[(2S)-1-hydroxy-3-phenylpropan-2-yl]urea can induce apoptosis (programmed cell death) in certain types of cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, this compound has been explored for its potential anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-but-3-en-2-yl-3-[(2S)-1-hydroxy-3-phenylpropan-2-yl]urea is its potential as a scaffold for the development of new drugs. Its unique structure and mechanism of action make it an attractive candidate for drug discovery efforts. However, its synthesis can be challenging, and further studies are needed to fully understand its potential applications and limitations.
Zukünftige Richtungen
There are many potential future directions for research on 1-but-3-en-2-yl-3-[(2S)-1-hydroxy-3-phenylpropan-2-yl]urea. Some possible areas of exploration include:
1. Further studies to elucidate the precise mechanism of action of this compound.
2. Exploration of its potential applications in the treatment of other diseases, such as inflammatory disorders or neurodegenerative diseases.
3. Development of new derivatives or analogs of this compound with improved activity or selectivity.
4. Investigation of its potential use in materials science applications, such as the development of new sensors or catalysts.
5. Studies to optimize the synthesis of this compound and improve its yield and purity.
In conclusion, 1-but-3-en-2-yl-3-[(2S)-1-hydroxy-3-phenylpropan-2-yl]urea is a promising compound that has potential applications in various fields. Its unique structure and mechanism of action make it an attractive candidate for drug discovery efforts, and further studies are needed to fully understand its potential applications and limitations.
Synthesemethoden
The synthesis of 1-but-3-en-2-yl-3-[(2S)-1-hydroxy-3-phenylpropan-2-yl]urea involves the reaction of 1-but-3-en-2-ylamine with (2S)-1-hydroxy-3-phenylpropan-2-yl isocyanate. This reaction results in the formation of the desired product, which can be purified and characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
1-but-3-en-2-yl-3-[(2S)-1-hydroxy-3-phenylpropan-2-yl]urea has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. It has been shown to exhibit promising activity against certain types of cancer cells, and it has also been explored as a potential scaffold for the development of new drugs.
Eigenschaften
IUPAC Name |
1-but-3-en-2-yl-3-[(2S)-1-hydroxy-3-phenylpropan-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-3-11(2)15-14(18)16-13(10-17)9-12-7-5-4-6-8-12/h3-8,11,13,17H,1,9-10H2,2H3,(H2,15,16,18)/t11?,13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLAEKNYNMLSSS-YUZLPWPTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)NC(=O)NC(CC1=CC=CC=C1)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C=C)NC(=O)N[C@@H](CC1=CC=CC=C1)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-but-3-en-2-yl-3-[(2S)-1-hydroxy-3-phenylpropan-2-yl]urea |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.